

Application Notes and Protocols: Strontium Succinate in Drug Delivery Systems

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Compound of Interest

Compound Name: *Strontium succinate*

Cat. No.: *B1245921*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of therapeutic ions and metabolic intermediates in drug delivery design offers a novel paradigm for developing advanced therapeutic strategies. Strontium, a divalent cation, is well-documented for its dual anabolic and anti-resorptive effects on bone, primarily through the activation of the calcium-sensing receptor (CaSR). Succinate, a key intermediate in the citric acid cycle, has emerged as a signaling molecule that modulates cellular metabolism and inflammation via its specific receptor, SUCNR1 (also known as GPR91). The combination of these two entities in the form of **strontium succinate** presents a compelling, yet underexplored, platform for creating drug delivery systems with intrinsic therapeutic activity, particularly for bone-related disorders and inflammatory conditions.

These application notes provide a comprehensive guide for researchers interested in exploring the potential of **strontium succinate** as a drug delivery vehicle. Due to the nascent stage of research in this specific area, the following protocols are adapted from established methodologies for similar strontium and succinate-based delivery systems.

Synthesis of Strontium Succinate Drug Carriers

Two primary forms of **strontium succinate** carriers are proposed: nanoparticles for intravenous or localized injection and microparticles for sustained local delivery.

Protocol: Synthesis of Strontium Succinate Nanoparticles (SSNPs)

This protocol is adapted from the precipitation method used for other strontium-based nanoparticles.

Objective: To synthesize **strontium succinate** nanoparticles suitable for drug encapsulation.

Materials:

- Strontium chloride (SrCl_2) or Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$)
- Disodium succinate ($\text{Na}_2\text{C}_4\text{H}_4\text{O}_4$)
- Deionized water
- Ethanol
- Drug to be encapsulated (hydrophobic or hydrophilic)
- (Optional) Stabilizing agent, e.g., carboxymethyl cellulose (CMC)

Equipment:

- Magnetic stirrer and stir bars
- Centrifuge and centrifuge tubes
- Ultrasonicator (probe or bath)
- pH meter
- Syringe pump or burette

Procedure:

- Preparation of Precursor Solutions:
 - Prepare a 0.5 M aqueous solution of the strontium salt (e.g., SrCl_2).

- Prepare a 0.5 M aqueous solution of disodium succinate.
- If encapsulating a hydrophilic drug, dissolve it in the disodium succinate solution.
- If encapsulating a hydrophobic drug, dissolve it in an appropriate organic solvent (e.g., ethanol) which will be added later.
- If using a stabilizer, prepare a solution of the chosen stabilizer (e.g., 1% w/v CMC in deionized water).
- Precipitation:
 - Place a defined volume of the strontium salt solution in a beaker on a magnetic stirrer.
 - If using a stabilizer, add it to the strontium salt solution and stir for 15 minutes.
 - Using a syringe pump or burette, add the disodium succinate solution dropwise to the strontium salt solution under constant stirring. A white precipitate of **strontium succinate** should form.
 - For hydrophobic drug encapsulation, the drug solution in organic solvent can be added to the reaction mixture during precipitation.
- Aging and Particle Formation:
 - Continue stirring the suspension for 2-4 hours at room temperature to allow for particle aging and stabilization.
 - For enhanced crystallinity, the suspension can be subjected to ultrasonication for 30 minutes.
- Purification:
 - Collect the nanoparticles by centrifugation at 10,000 x g for 20 minutes.
 - Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water followed by centrifugation. Repeat this washing step three times to remove unreacted precursors and byproducts.

- Perform a final wash with ethanol.
- Drying and Storage:
 - Lyophilize the purified nanoparticle pellet or dry it in a vacuum oven at 40°C overnight.
 - Store the dried **strontium succinate** nanoparticles in a desiccator at room temperature.

Protocol: Preparation of Strontium Succinate Loaded Microparticles

This protocol is adapted from methods for preparing sustained-release microparticles.

Objective: To prepare biodegradable polymer microparticles loaded with **strontium succinate** for sustained local delivery.

Materials:

- Poly(lactic-co-glycolic acid) (PLGA) or Poly(caprolactone) (PCL)
- **Strontium succinate** (synthesized as per protocol 1.1 or commercially sourced)
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA) solution (1-5% w/v)
- Deionized water

Equipment:

- High-speed homogenizer or ultrasonicator
- Magnetic stirrer and stir bars
- Centrifuge and centrifuge tubes
- Fume hood
- Lyophilizer or vacuum oven

Procedure:

- Preparation of the Organic Phase:
 - Dissolve a specific amount of the polymer (e.g., PLGA) in dichloromethane in a glass beaker.
 - Disperse a known amount of **strontium succinate** powder in the polymer solution. For co-encapsulation of another drug, it can also be dispersed at this stage.
 - Use an ultrasonicator to ensure a fine and homogenous dispersion of the **strontium succinate** in the polymer solution.
- Emulsification:
 - Prepare an aqueous solution of PVA (the continuous phase).
 - Add the organic phase (polymer/**strontium succinate** dispersion) to the PVA solution under high-speed homogenization (e.g., 5,000-10,000 rpm) to form an oil-in-water (o/w) emulsion. The size of the microparticles can be controlled by adjusting the homogenization speed and duration.
- Solvent Evaporation:
 - Transfer the emulsion to a larger beaker of deionized water and stir at a moderate speed for 4-6 hours in a fume hood to allow the dichloromethane to evaporate. This will lead to the hardening of the microparticles.
- Purification:
 - Collect the hardened microparticles by centrifugation at 5,000 x g for 15 minutes.
 - Wash the microparticles three times with deionized water to remove residual PVA.
- Drying and Storage:
 - Lyophilize the purified microparticles to obtain a free-flowing powder.

- Store the dried microparticles in a desiccator at 4°C.

Characterization of Strontium Succinate Carriers

A thorough characterization is crucial to ensure the quality, efficacy, and safety of the drug delivery system.

Protocol: Physicochemical Characterization

Objective: To determine the size, morphology, and composition of the synthesized **strontium succinate** carriers.

- Particle Size and Zeta Potential:
 - Method: Dynamic Light Scattering (DLS).
 - Procedure: Disperse the nanoparticles or microparticles in deionized water or a suitable buffer by gentle sonication. Analyze the suspension using a DLS instrument to determine the hydrodynamic diameter and surface charge (zeta potential).
- Morphology and Topography:
 - Method: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
 - Procedure for SEM: Mount the dried powder on a stub with double-sided carbon tape and sputter-coat with gold or palladium. Image the sample to observe the surface morphology and size distribution.
 - Procedure for TEM: Disperse the nanoparticles in ethanol and drop-cast onto a carbon-coated copper grid. Allow the solvent to evaporate and image the sample to observe the internal structure and size.
- Crystallinity and Phase Purity:
 - Method: X-ray Diffraction (XRD).

- Procedure: Analyze the dried powder using an XRD instrument. Compare the resulting diffraction pattern with standard patterns to confirm the crystalline structure of **strontium succinate**.
- Chemical Composition and Drug Entrapment:
 - Method: Fourier-Transform Infrared Spectroscopy (FTIR).
 - Procedure: Prepare a KBr pellet of the sample or use an ATR-FTIR. Analyze the sample to identify the characteristic functional groups of **strontium succinate**, the polymer (for microparticles), and the encapsulated drug, confirming successful loading.

Drug Loading and In Vitro Release Studies

Protocol: Quantification of Drug Loading

Objective: To determine the drug loading content (LC) and encapsulation efficiency (EE).

Procedure:

- Accurately weigh a small amount of the drug-loaded nanoparticles or microparticles.
- Dissolve the carriers in a suitable solvent to release the encapsulated drug (e.g., dilute HCl for **strontium succinate** nanoparticles, or an organic solvent like DCM for PLGA microparticles followed by extraction of the drug).
- Quantify the amount of drug in the resulting solution using a suitable analytical method such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculate LC and EE using the following formulas:
 - Loading Content (%) = (Mass of drug in carriers / Mass of carriers) x 100
 - Encapsulation Efficiency (%) = (Mass of drug in carriers / Initial mass of drug used) x 100

Protocol: In Vitro Drug and Ion Release Study

Objective: To evaluate the release profile of the encapsulated drug, strontium ions, and succinate from the carriers in a physiologically relevant medium.

Procedure:

- Disperse a known amount of the drug-loaded carriers in a defined volume of release medium (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 or an acidic buffer to simulate the tumor microenvironment) in a centrifuge tube or dialysis bag.
- Incubate the samples at 37°C in a shaking water bath.
- At predetermined time intervals, collect a sample of the release medium. For studies in centrifuge tubes, centrifuge the suspension and collect the supernatant. Replace the collected volume with fresh release medium to maintain sink conditions.
- Analyze the collected samples for the concentration of the released drug using UV-Vis or HPLC.
- Analyze the samples for the concentration of released strontium using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
- Analyze the samples for the concentration of released succinate using an appropriate assay kit or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Plot the cumulative percentage of drug/ion released versus time.

Biocompatibility Assessment

Protocol: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxicity of the **strontium succinate** carriers on relevant cell lines.

Procedure:

- Seed cells (e.g., osteoblasts, fibroblasts, or cancer cells) in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of the **strontium succinate** carriers in the cell culture medium.
- Replace the medium in the wells with the medium containing different concentrations of the carriers. Include untreated cells as a negative control and a known cytotoxic agent as a

positive control.

- Incubate the cells for 24, 48, and 72 hours.
- Assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's instructions.
- Calculate the percentage of cell viability relative to the untreated control.

Quantitative Data from Related Systems

The following tables summarize quantitative data from studies on other strontium-based and succinate-based drug delivery systems to provide a reference for expected performance.

Table 1: Drug Loading and Release from Strontium-Based Carriers

Carrier Composition	Drug	Loading Efficiency (%)	Release Profile	Reference
Strontium Carbonate Nanoparticles	Etoposide	High (not quantified)	pH-sensitive, faster release at acidic pH	
PLGA Microspheres	Strontium Ranelate	~73%	Sustained release over 1 month	
Strontium-substituted HAp Nanofibers	Tetracycline	High (not quantified)	Retarded burst release, sustained for >3 weeks	
PLGA Microspheres	Strontium Ranelate	28.4 - 37.5%	Sustained release over 121 days	

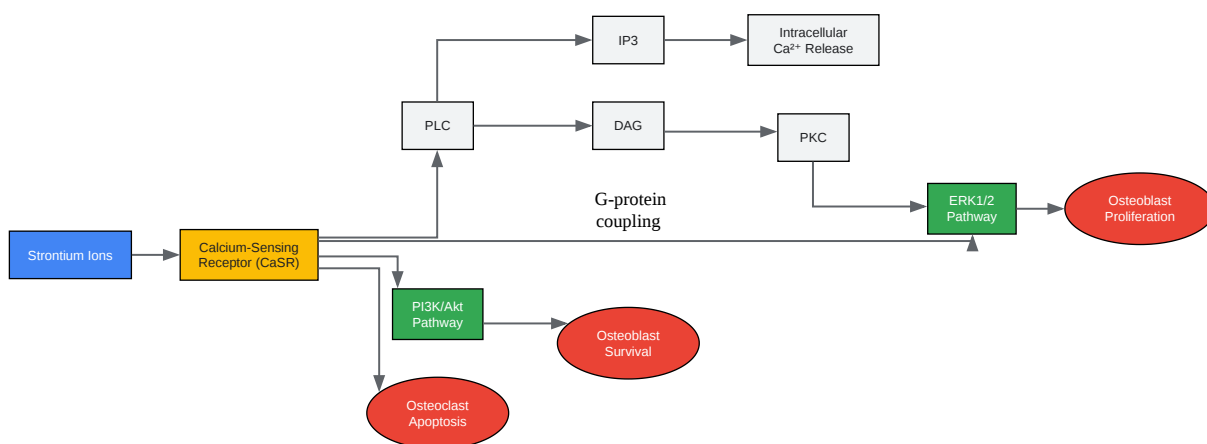
Table 2: Biocompatibility of Strontium-Based Nanoparticles

Nanoparticle Type	Cell Line	Viability (%)	Concentration	Reference
Strontium Sulfite	MCF-7, 4T1	>90%	Not specified	
Strontium Carbonate	Normal cells	Almost non-toxic	Not specified	
Strontium-HAP	L929	Non-cytotoxic	Not specified	

Signaling Pathways and Experimental Workflow Diagrams

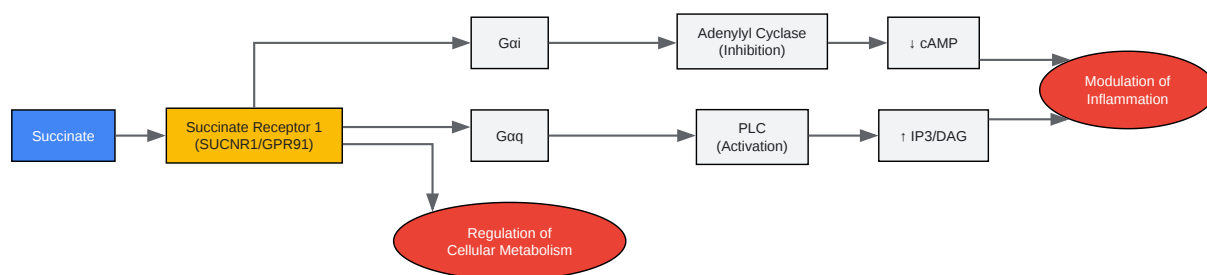
Signaling Pathways

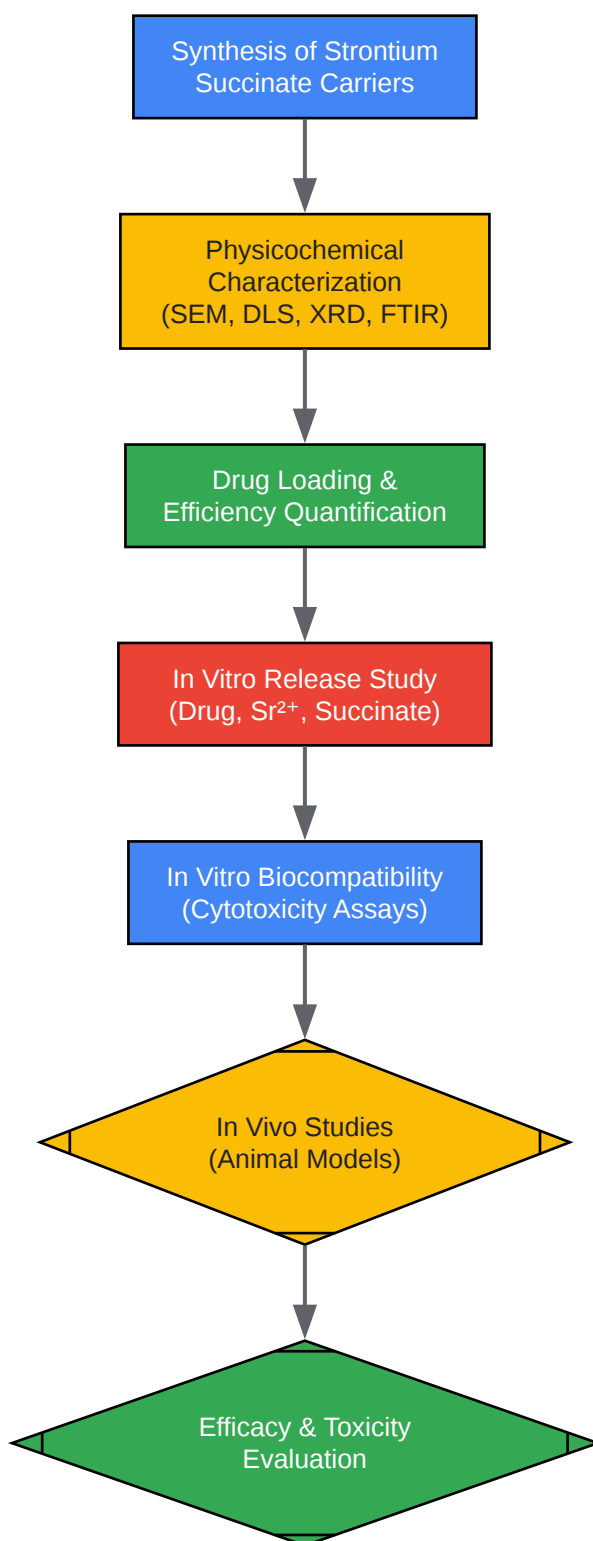
The therapeutic effect of a **strontium succinate**-based drug delivery system is hypothesized to be mediated by the activation of two distinct signaling pathways upon the release of strontium and succinate ions.



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Caption: Strontium signaling via the Calcium-Sensing Receptor (CaSR).





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